

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline chemical structure and synthesis

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Compound of Interest

Compound Name: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

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An In-depth Technical Guide to **7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

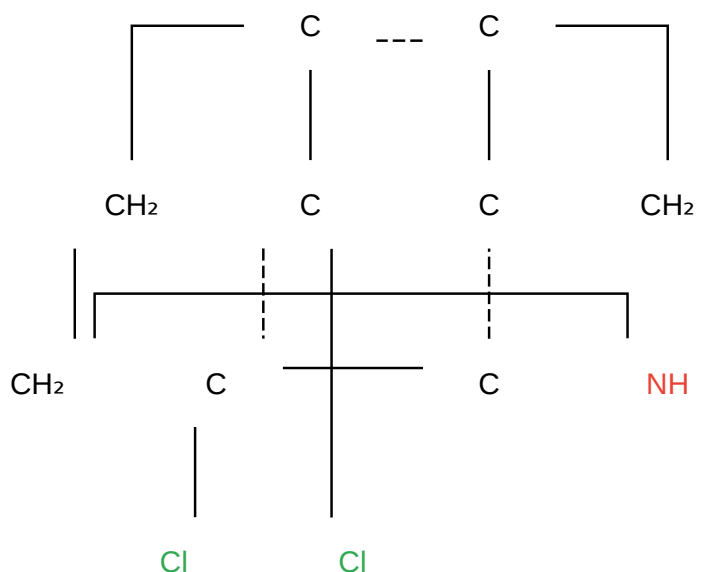
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (also known as SKF-64139) is a pivotal molecule in pharmacological research, primarily recognized for its role as a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT).[1] This enzyme is responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine.[2] By modulating the levels of these crucial catecholamines, **7,8-dichloro-1,2,3,4-tetrahydroisoquinoline** serves as an invaluable tool for investigating physiological processes related to the adrenergic system, including blood pressure regulation and the pathophysiology of psychiatric disorders like Alzheimer's and Parkinson's disease.[3][4] This guide provides a comprehensive overview of its chemical structure, biological mechanism of action, and detailed synthesis protocols.

Chemical Structure and Properties

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline with two chlorine atoms substituted at the 7th and 8th positions of the aromatic ring. This substitution pattern is critical for its specific biological activity.

Visualizing the Chemical Structure

Chemical Structure of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline



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Caption: 2D representation of **7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline**.

Physicochemical Properties

A summary of the key physicochemical properties of **7,8-dichloro-1,2,3,4-tetrahydroisoquinoline** is presented below.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ Cl ₂ N	[5]
Molecular Weight	202.08 g/mol	[5]
CAS Number	61563-24-4	[1]
IUPAC Name	7,8-dichloro-1,2,3,4-tetrahydroisoquinoline	[1]
SMILES	<chem>c1cc(c(c2CNCCc12)Cl)Cl</chem>	[5]
InChI Key	WFPUBEDBBOGGIQ-UHFFFAOYSA-N	[5]

Biological Activity and Mechanism of Action

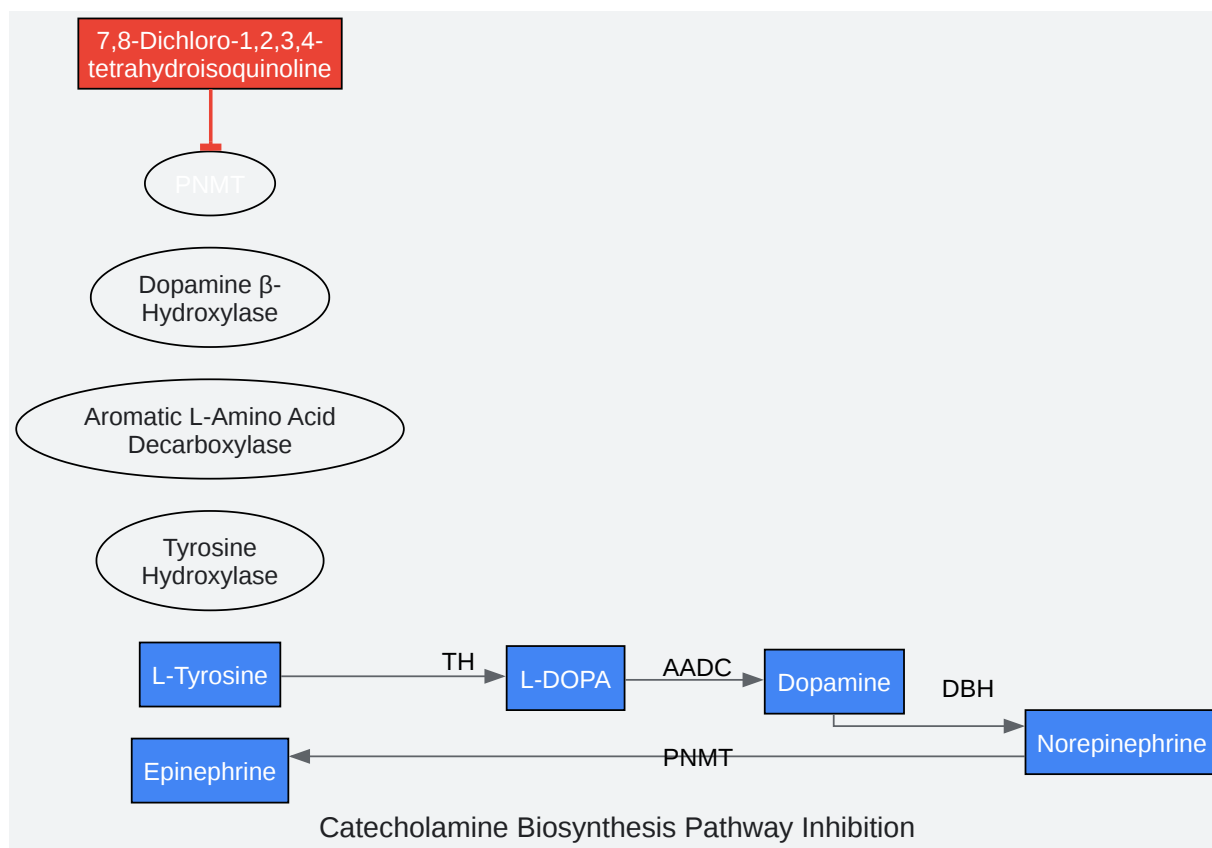
The primary pharmacological action of **7,8-dichloro-1,2,3,4-tetrahydroisoquinoline** is the selective inhibition of Phenylethanolamine N-methyltransferase (PNMT).[6]

- Target: Phenylethanolamine N-methyltransferase (PNMT)
- Inhibition Constant (K_i): 0.3 μM[3][4]

PNMT is the terminal enzyme in the catecholamine biosynthesis pathway, catalyzing the methylation of norepinephrine to form epinephrine.[7] This conversion is crucial for the function of the adrenal medulla and adrenergic neurons in the brain.[2][8] By inhibiting PNMT, **7,8-dichloro-1,2,3,4-tetrahydroisoquinoline** effectively decreases the production of epinephrine, leading to an accumulation of norepinephrine. This modulation of the norepinephrine/epinephrine ratio is the basis for its effects on the central nervous and cardiovascular systems.[4] At higher doses, it has also been observed to exhibit weak monoamine oxidase (MAO) inhibition and acts as an alpha-2 blocker, which can contribute to its blood pressure-lowering effects in hypertensive models.[1]

Signaling Pathway Inhibition

The following diagram illustrates the catecholamine biosynthesis pathway and highlights the point of inhibition by **7,8-dichloro-1,2,3,4-tetrahydroisoquinoline**.



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Caption: Inhibition of PNMT by 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline.

Synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

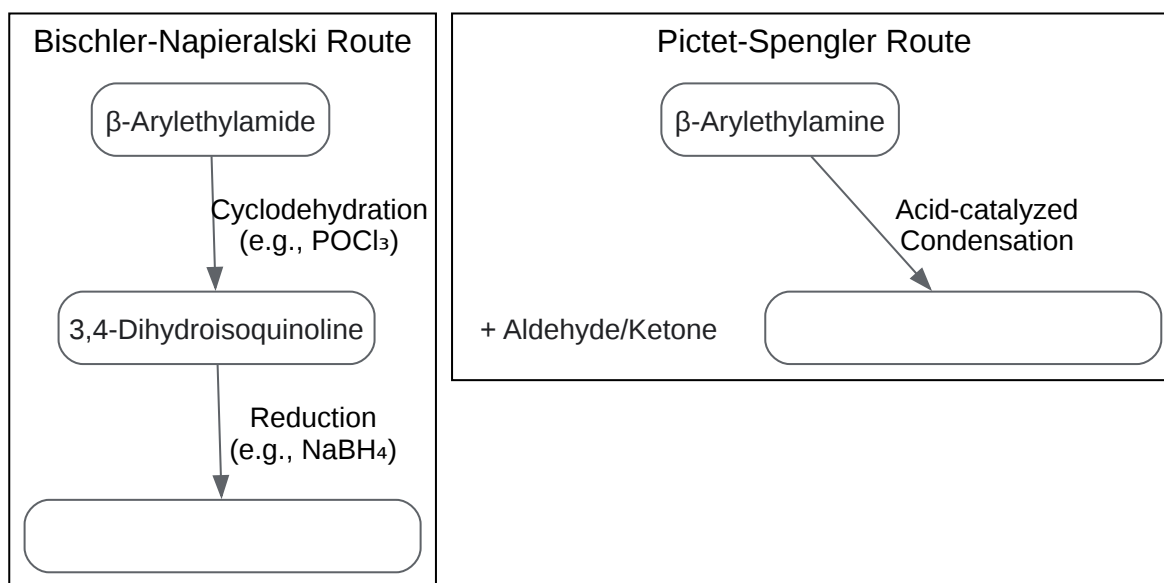
The synthesis of tetrahydroisoquinolines can be achieved through several established methods. The most common are the Bischler-Napieralski and Pictet-Spengler reactions,

followed by reduction. A direct synthesis for the 7,8-dichloro derivative involves the catalytic hydrogenation of its isoquinoline precursor.

General Synthetic Approaches

- **Bischler-Napieralski Reaction:** This method involves the intramolecular cyclization of a β -arylethylamide using a dehydrating agent like phosphoryl chloride (POCl_3) or phosphorus pentoxide (P_2O_5) to form a 3,4-dihydroisoquinoline.^{[9][10]} This intermediate must then be reduced to yield the final tetrahydroisoquinoline.
- **Pictet-Spengler Reaction:** This reaction condenses a β -arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to directly form a tetrahydroisoquinoline.^{[11][12]} The reaction conditions are often harsh, requiring strong acids and heat, especially for less nucleophilic aromatic rings.^[13]

General Synthetic Routes to Tetrahydroisoquinolines



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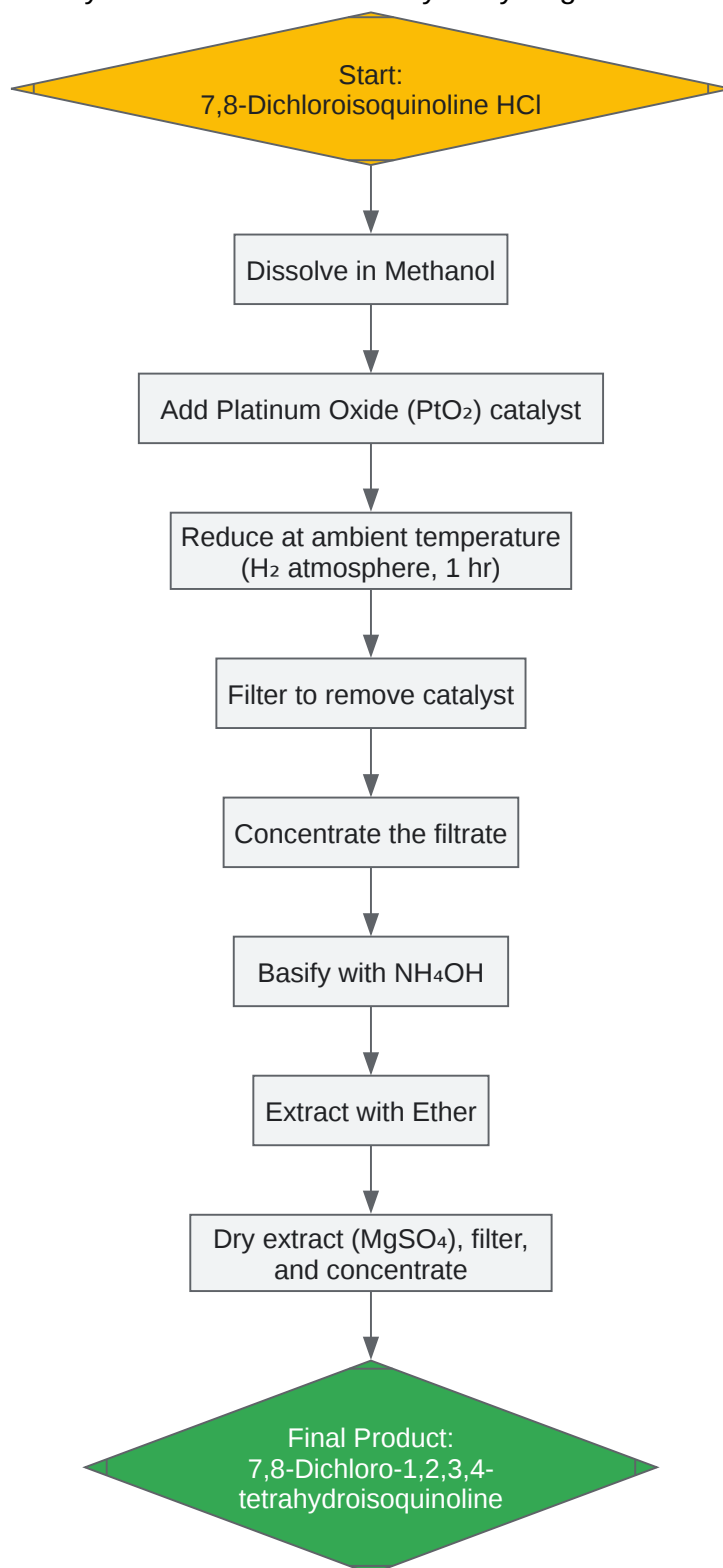
Caption: Overview of Bischler-Napieralski and Pictet-Spengler reactions.

Detailed Experimental Protocol: Catalytic Hydrogenation

A specific and effective method for the synthesis of **7,8-dichloro-1,2,3,4-tetrahydroisoquinoline** is the reduction of 7,8-dichloroisoquinoline hydrochloride.^[14]

Workflow Diagram

Synthesis Workflow: Catalytic Hydrogenation



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Caption: Step-by-step workflow for the synthesis of the target compound.

Methodology:

- **Reaction Setup:** The precursor, 7,8-dichloroisoquinoline hydrochloride, is dissolved in methanol (e.g., 100 cc).[\[14\]](#)
- **Catalyst Addition:** Platinum oxide (PtO_2 , 0.7 g) is added to the solution as the hydrogenation catalyst.[\[14\]](#)
- **Reduction:** The mixture is subjected to hydrogenation at ambient temperature for approximately 1 hour.[\[14\]](#)
- **Work-up:**
 - The reaction mixture is filtered to remove the platinum catalyst.[\[14\]](#)
 - The filtrate is concentrated under reduced pressure.[\[14\]](#)
 - The resulting residue is treated with ammonium hydroxide (NH_4OH) to convert the hydrochloride salt to the free base.[\[14\]](#)
 - The aqueous solution is extracted with ether.[\[14\]](#)
- **Purification:** The combined ether extracts are dried over magnesium sulfate (MgSO_4), filtered, and concentrated to yield the final product, **7,8-dichloro-1,2,3,4-tetrahydroisoquinoline**.[\[14\]](#)

Quantitative Data Summary

While detailed yield information for the catalytic hydrogenation is not readily available in all public sources, a patent describing a related synthesis reports a yield of 75.3% for the hydrochloride salt of the final product.[\[15\]](#)

Parameter	Value	Reference
Starting Material	7,8-Dichloroisoquinoline Hydrochloride	[14]
Catalyst	Platinum Oxide (PtO ₂)	[14]
Solvent	Methanol	[14]
Reaction Time	1 hour	[14]
Temperature	Ambient	[14]
Reported Yield (HCl salt)	75.3%	[15]

Conclusion

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a well-characterized and potent inhibitor of PNMT, making it an essential pharmacological tool. Its synthesis is achievable through standard organic chemistry techniques, with catalytic hydrogenation of the corresponding isoquinoline being a direct and efficient route. The detailed structural, biological, and synthetic information provided in this guide serves as a valuable resource for researchers in medicinal chemistry and drug development exploring the adrenergic system and related therapeutic targets.

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